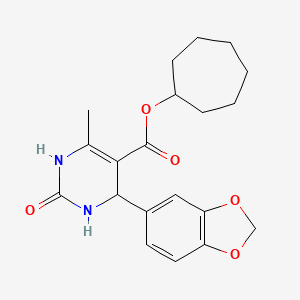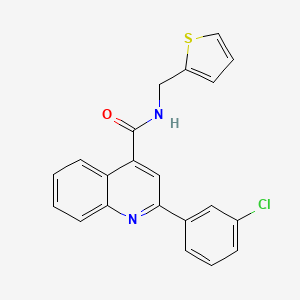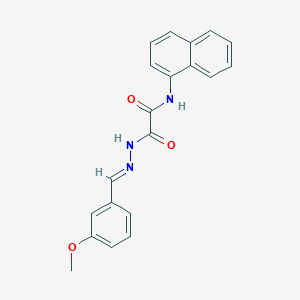![molecular formula C20H20N2O6 B11118211 Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate](/img/structure/B11118211.png)
Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate: is an organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a butyl ester, an acetylphenyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate typically involves the reaction of 4-acetylphenyl isocyanate with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically isolated using large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate can undergo reduction to form the corresponding amine derivative.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction of the nitro group: Formation of the corresponding amine.
Reduction of the carbonyl group: Formation of the corresponding alcohol.
Substitution of the ester group: Formation of various carbamate derivatives.
Scientific Research Applications
Chemistry: Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in the metabolism of carbamates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The carbamate moiety can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This dual mechanism of action makes the compound a versatile tool in biochemical research.
Comparison with Similar Compounds
- Butyl 2-[(4-methylphenyl)carbamoyl]-3-nitrobenzoate
- Butyl 2-[(4-chlorophenyl)carbamoyl]-3-nitrobenzoate
- Butyl 2-[(4-bromophenyl)carbamoyl]-3-nitrobenzoate
Comparison: Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate is unique due to the presence of the acetyl group, which can undergo various chemical transformations. This makes it more versatile compared to its analogs with different substituents. The acetyl group also imparts specific biological activities, making this compound particularly useful in medicinal chemistry.
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate |
InChI |
InChI=1S/C20H20N2O6/c1-3-4-12-28-20(25)16-6-5-7-17(22(26)27)18(16)19(24)21-15-10-8-14(9-11-15)13(2)23/h5-11H,3-4,12H2,1-2H3,(H,21,24) |
InChI Key |
LTHQITJEISGFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11118142.png)
methanone](/img/structure/B11118147.png)

![2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11118158.png)
![3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11118168.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11118173.png)


![Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118185.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118204.png)
![N-(2-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118212.png)
![(4-Benzylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11118220.png)

